(5z)-7-{(1r,4s,5r,6r)-6-[(1e)-Oct-1-En-1-Yl]-2,3-Diazabicyclo[2.2.1]hept-2-En-5-Yl}hept-5-Enoic Acid
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Overview
Description
(5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl}-5-heptenoic acid is a complex organic compound belonging to the class of long-chain fatty acids This compound is characterized by its unique structure, which includes a diazabicycloheptene ring and a heptenoic acid chain
Preparation Methods
The synthesis of (5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[221]hept-2-en-5-yl}-5-heptenoic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are still under development, as it is primarily used in experimental settings. advancements in synthetic chemistry may lead to more efficient and scalable production techniques in the future .
Chemical Reactions Analysis
(5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl}-5-heptenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. In biology, it is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
In medicine, (5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl}-5-heptenoic acid is explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and drug design .
Mechanism of Action
The mechanism of action of (5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl}-5-heptenoic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is prostacyclin synthase, an enzyme involved in the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation .
By modulating the activity of prostacyclin synthase, this compound can influence various physiological processes, including inflammation and blood flow . The detailed molecular pathways involved in its mechanism of action are still under investigation, but it is believed to interact with other enzymes and receptors as well .
Comparison with Similar Compounds
(5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl}-5-heptenoic acid is unique due to its specific structural features, such as the diazabicycloheptene ring and the heptenoic acid chain. Similar compounds include other long-chain fatty acids and heterocyclic fatty acids, which share some structural similarities but differ in their specific functional groups and biological activities .
Some examples of similar compounds are:
- Long-chain fatty acids with different aliphatic tails
- Heterocyclic fatty acids with varying ring structures
- Amino fatty acids with additional amino groups
Properties
Molecular Formula |
C20H32N2O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,4S,5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-6-9-12-16-17(19-15-18(16)21-22-19)13-10-7-8-11-14-20(23)24/h7,9-10,12,16-19H,2-6,8,11,13-15H2,1H3,(H,23,24)/b10-7-,12-9+/t16-,17-,18-,19+/m1/s1 |
InChI Key |
SRIZDZJPKIYUPZ-IDUFWMFESA-N |
Isomeric SMILES |
CCCCCC/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)N=N2 |
Canonical SMILES |
CCCCCCC=CC1C2CC(C1CC=CCCCC(=O)O)N=N2 |
Origin of Product |
United States |
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